molecular formula C16H16ClN3O2 B2938423 2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide CAS No. 721415-54-9

2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide

Cat. No. B2938423
CAS RN: 721415-54-9
M. Wt: 317.77
InChI Key: TZVHANGHBZYUSW-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide” is a type of N-arylacetamide . N-arylacetamides are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds . The methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane .


Molecular Structure Analysis

The molecular structure of this compound involves a methoxy group that lies very close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane . A Hirshfeld surface analysis of the intermolecular interactions indicates that C H/H C interactions make the largest contribution to the surface area .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.64 . It is a solid at room temperature . The InChI code is 1S/C9H10ClNO2/c1-13-8-4-2-7 (3-5-8)11-9 (12)6-10/h2-5H,6H2,1H3, (H,11,12) and the InChI key is RLUUKMWWYRMCPY-UHFFFAOYSA-N .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-11-9-12(18-16(21)10-17)7-8-13(11)19-20-14-5-3-4-6-15(14)22-2/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVHANGHBZYUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)N=NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101040480
Record name Acetamide, 2-chloro-N-[4-[2-(2-methoxyphenyl)diazenyl]-3-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(2-methoxy-phenylazo)-3-methyl-phenyl]-acetamide

CAS RN

721415-54-9
Record name Acetamide, 2-chloro-N-[4-[2-(2-methoxyphenyl)diazenyl]-3-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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